molecular formula C25H28N4O4S B2732716 ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1207013-79-3

ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2732716
CAS No.: 1207013-79-3
M. Wt: 480.58
InChI Key: WYZNTCGSWDGPCI-UHFFFAOYSA-N
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Description

The compound ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate (hereafter referred to as the target compound) features a complex structure comprising an ethyl benzoate core, an acetamido linker, a sulfanyl group, and a substituted imidazole ring. The imidazole is further modified with a 4-(butylcarbamoyl)phenyl group, distinguishing it from simpler analogs.

Properties

IUPAC Name

ethyl 4-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-3-5-14-26-23(31)18-8-12-21(13-9-18)29-16-15-27-25(29)34-17-22(30)28-20-10-6-19(7-11-20)24(32)33-4-2/h6-13,15-16H,3-5,14,17H2,1-2H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNTCGSWDGPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The imidazole core offers hydrogen-bonding capability via its nitrogen atoms, whereas A19’s oxazole lacks this property, possibly diminishing target affinity .
  • The pyridinyl-oxadiazole in A24 introduces a basic nitrogen, which may improve solubility and metal-binding properties .

Characterization :

  • Purity confirmed via TLC.
  • Structures validated using FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carbamoyl groups), ¹H-NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm), and elemental analysis .
2.4 Physicochemical and Pharmacokinetic Properties (Inferred)
Property Target Compound Compound A21 Compound A19
logP (Estimated) High (~4.5) Moderate (~3.8) Moderate (~3.2)
Solubility Low (hydrophobic) Moderate Moderate
Metabolic Stability Likely stable (ester) Stable Stable

Notes:

  • The target compound’s butylcarbamoyl group may slow ester hydrolysis, extending half-life compared to A21 or A24 .
  • A24’s pyridine could enhance solubility under acidic conditions (e.g., stomach), favoring oral bioavailability .

Biological Activity

Ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound notable for its diverse biological activities. This compound incorporates an imidazole ring, a thioether linkage, and a carbamoyl group, making it a candidate for various medicinal applications.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 4-[[2-[1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl]sulfanylacetyl]amino]benzoate
  • Molecular Formula : C25H28N4O4S
  • Molecular Weight : 480.6 g/mol

The compound's structure facilitates interactions with biological targets, potentially modulating their activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups can form covalent bonds with nucleophilic sites on target molecules .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that derivatives of imidazole, particularly those with thioether linkages, exhibit significant activity against various pathogens, including leishmanial species such as Leishmania braziliensis and Leishmania mexicana. For instance, related compounds demonstrated LC50 values as low as 4 µM against these strains .

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits potent activity against certain pathogens, it also necessitates evaluations for cytotoxicity against human cells. Initial findings suggest a favorable selectivity index, indicating that the compound may selectively target pathogen cells over human cells, thereby reducing potential side effects .

Comparative Studies

Comparative studies with similar compounds reveal that this compound possesses unique properties due to its specific structural features. For example:

Compound NameLC50 (µM)Activity
Ethyl 4-[2-{(1-{4-(butylcarbamoyl)phenyl}-1H-imidazol-2-yl)sulfanyl}acetamido]benzoate4 - 32Active against L. braziliensis
Cimetidine>1000Histamine receptor antagonist
MethionineN/AEssential amino acid

This table illustrates the comparative potency of this compound against other known compounds.

Study on Antileishmanial Activity

In a study focused on antileishmanial activity, several derivatives were synthesized and tested. The results indicated that compounds structurally similar to this compound exhibited significant efficacy against promastigotes of L. (V.) braziliensis and L. (L.) mexicana. The most active derivatives showed LC50 values significantly lower than traditional treatments like metronidazole .

Mechanistic Insights

Further mechanistic insights suggest that the improved amphiphilic character of these compounds may enhance their cellular uptake within parasites, leading to increased efficacy. The structural modifications confer stability and promote interactions with essential biomolecules within the pathogen .

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